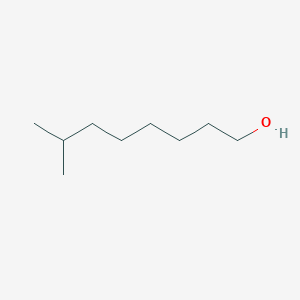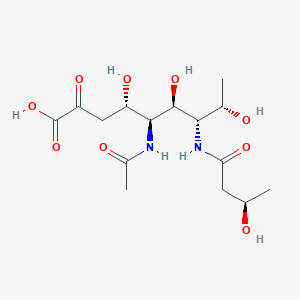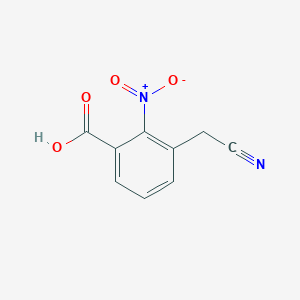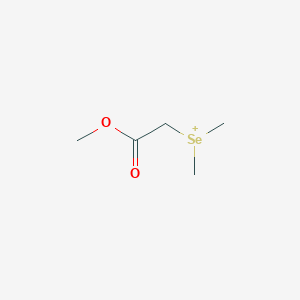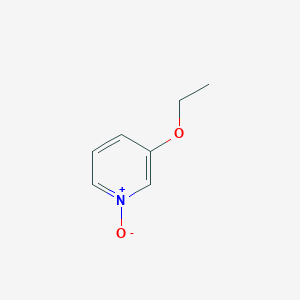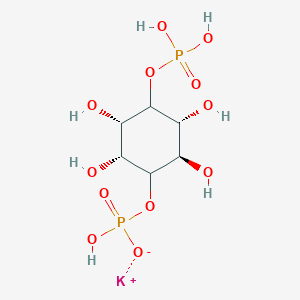
4-Benzylphenylacetonitrile
Übersicht
Beschreibung
4-Benzylphenylacetonitrile is a chemical compound of interest in various chemical synthesis processes and the study of organic compounds. It represents a class of organic compounds known for their unique structural and chemical properties.
Synthesis Analysis
The synthesis of phenylacetonitriles, including compounds similar to 4-Benzylphenylacetonitrile, can be achieved through the alkylation of cyanide ions with Mannich bases from phenols and other benzylamines. This method offers a pathway to nitriles which can then be reduced to phenethylamines, indicating the versatility of these compounds in synthetic organic chemistry (Short, Dunnigan, & Ours, 1973).
Molecular Structure Analysis
While specific studies on 4-Benzylphenylacetonitrile's molecular structure analysis are limited, the general approach to understanding such compounds involves spectroscopic methods and crystallography. These techniques help elucidate the spatial arrangement of atoms within the molecule and its electronic structure, crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving phenylacetonitriles often include nucleophilic substitution reactions, as seen in the study of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile. These reactions showcase the reactivity of nitriles and their potential in synthesizing diverse organic molecules (Koh, Han, & Lee, 1999). Furthermore, the controlled conversion of phenylacetic acids to phenylacetonitriles highlights the practicality and efficiency of synthesizing nitrile compounds from readily available materials (Kangani, Day, & Kelley, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Chemotherapeutic Potential : Derivatives of benzylphenylacetonitrile, such as 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have shown potent cytotoxic activity against colorectal cancer cell lines, indicating potential as chemotherapeutic agents. The compounds induced apoptosis and cell cycle arrest, with significant modulation of pro- and anti-apoptotic genes (Ahagh et al., 2019).
Electrochromic Materials : A monomer synthesized from reactions involving benzylphenylacetonitrile derivatives has been electrochemically polymerized to develop homopolymers and copolymers with multichromic properties. These materials exhibit color changes under different electric potentials, useful in electrochromic devices (Yildiz et al., 2008).
Green Chemistry and Catalyst Development
Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, starting from compounds including benzylphenylacetonitrile, emphasizes the efficiency and eco-friendliness of this method. It presents a reduction in reaction times and solvent use (Karati et al., 2022).
Surface Modification : The grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, using compounds such as benzylphenylacetonitrile, has been explored for surface modification applications. This process results in the formation of multilayer coatings without the need for external electrochemical input (Adenier et al., 2005).
Photoinitiation and Polymerization
- Photopolymerization Initiators : Amino-m-terphenyl derivatives, related to benzylphenylacetonitrile chemistry, have been investigated as photosensitizers for iodonium salt in photopolymerization processes. These compounds enable polymerization under UV-A and visible light, offering a versatile approach for initiating different types of polymerization reactions (Hola et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-benzylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDBGKQDKFAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344514 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylphenylacetonitrile | |
CAS RN |
101096-72-4 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101096-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

